Methyl 6-bromohexanoate
CAS No.: 14273-90-6
Cat. No.: VC20963268
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14273-90-6 |
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Molecular Formula | C7H13BrO2 |
Molecular Weight | 209.08 g/mol |
IUPAC Name | methyl 6-bromohexanoate |
Standard InChI | InChI=1S/C7H13BrO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 |
Standard InChI Key | KYLVAMSNNZMHSX-UHFFFAOYSA-N |
SMILES | COC(=O)CCCCCBr |
Canonical SMILES | COC(=O)CCCCCBr |
Chemical Identity and Structure
Nomenclature and Identification
Methyl 6-bromohexanoate is an organic compound with multiple synonyms in chemical literature. Table 1 provides the primary identifiers for this compound.
Table 1: Chemical Identifiers of Methyl 6-bromohexanoate
Structural Characteristics
Methyl 6-bromohexanoate contains two key functional groups: a terminal bromide and a methyl ester. This structural arrangement makes it especially suitable for nucleophilic substitution reactions at the bromine-bearing carbon. The distance between these two functional groups provides strategic advantages in certain synthetic applications where spatial separation of reactive sites is desired.
Physical and Chemical Properties
Physical Properties
Methyl 6-bromohexanoate exists as a clear colorless to pale yellow liquid at room temperature. Table 2 summarizes its key physical properties.
Table 2: Physical Properties of Methyl 6-bromohexanoate
Chemical Properties and Reactivity
Methyl 6-bromohexanoate's chemical behavior is primarily determined by its two functional groups:
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The terminal bromide acts as a good leaving group in nucleophilic substitution reactions, making it an effective alkylating agent.
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The methyl ester group can undergo typical ester reactions including hydrolysis, transesterification, and reduction .
Key reactions of methyl 6-bromohexanoate include:
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Nucleophilic substitution reactions with various nucleophiles (hydroxide, amines, thiols)
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Reduction of the ester group to an alcohol using reducing agents
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Hydrolysis to produce 6-bromohexanoic acid and methanol
The compound's moderate reactivity makes it suitable for selective transformations in complex synthetic pathways.
Synthesis Methods
Laboratory Synthesis
The primary method for synthesizing methyl 6-bromohexanoate involves the esterification of 6-bromohexanoic acid with methanol in the presence of an acid catalyst.
The general reaction scheme can be represented as:
6-bromohexanoic acid + methanol → methyl 6-bromohexanoate + water
This reaction is typically conducted under reflux conditions with catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction mixture is often continuously distilled to remove water and drive the equilibrium toward product formation.
Alternative Synthetic Routes
Alternative synthetic approaches include:
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Bromination of methyl hexanoate at the terminal position
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Nucleophilic substitution of methyl 6-hydroxyhexanoate with brominating agents
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Ring-opening reactions of appropriate cyclic precursors followed by esterification
These alternative routes may be preferred depending on the availability of starting materials and specific reaction requirements.
Applications in Chemical Research and Industry
Organic Synthesis Applications
Spectroscopic Properties and Analysis
Spectroscopic Characteristics
Methyl 6-bromohexanoate can be characterized using various spectroscopic techniques:
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Infrared (IR) Spectroscopy: Shows characteristic absorption bands for ester carbonyl (C=O) stretching and C-Br stretching
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide structural confirmation
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Mass Spectrometry: Molecular ion and fragmentation pattern provide molecular weight verification
The compound can be analyzed for purity using gas chromatography (GC), with specifications typically requiring ≥96.0% purity .
Analytical Methods
Quality control testing for methyl 6-bromohexanoate typically includes:
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